molecular formula C10H14F3NO2S2 B14010310 2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide

Cat. No.: B14010310
M. Wt: 301.4 g/mol
InChI Key: QPPPPDWPNATNAW-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide typically involves the reaction of trifluoroacetic acid with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the disulfide bond can undergo redox reactions, modulating the activity of target proteins. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide is unique due to its combination of trifluoromethyl, acetamide, and disulfide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14F3NO2S2

Molecular Weight

301.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide

InChI

InChI=1S/C10H14F3NO2S2/c1-4-5-16-7-17-18-9(2,3)6-14-8(15)10(11,12)13/h1H,5-7H2,2-3H3,(H,14,15)

InChI Key

QPPPPDWPNATNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C(F)(F)F)SSCOCC#C

Origin of Product

United States

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